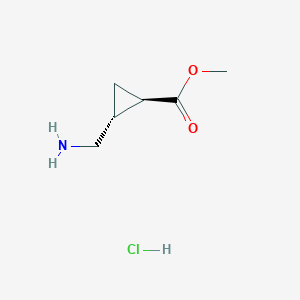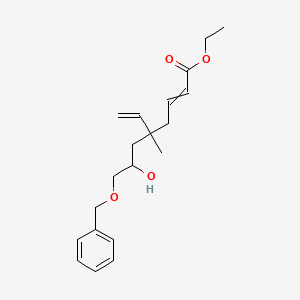
NBD, Cholesteryllinoleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NBD, Cholesteryllinoleate is a fluorescently labeled lipid compound that combines the properties of cholesteryl linoleate and the fluorescent group 7-nitrobenz-2-oxa-1,3-diazole (NBD). This compound is widely used in biological and chemical research due to its ability to integrate into lipid membranes and its fluorescent properties, which make it a valuable tool for studying lipid dynamics and interactions within cellular membranes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NBD, Cholesteryllinoleate typically involves the conjugation of cholesteryl linoleate with the NBD group. The process begins with the activation of the NBD group, often using NBD chloride, which reacts with the hydroxyl group of cholesteryl linoleate. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under mild conditions to prevent degradation of the lipid.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes the purification of the final product using techniques such as column chromatography or high-performance liquid chromatography (HPLC) to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
NBD, Cholesteryllinoleate can undergo various chemical reactions, including:
Oxidation: The linoleate moiety can be oxidized, leading to the formation of hydroperoxides and other oxidative products.
Reduction: The nitro group in the NBD moiety can be reduced to an amino group under specific conditions.
Substitution: The NBD group can participate in nucleophilic substitution reactions, particularly with amines and thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen, often catalyzed by transition metals.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like primary amines or thiols are used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Hydroperoxides, epoxides, and other oxidized derivatives of linoleate.
Reduction: Amino derivatives of the NBD group.
Substitution: NBD-labeled amines or thiols.
Wissenschaftliche Forschungsanwendungen
NBD, Cholesteryllinoleate is extensively used in various fields of scientific research:
Chemistry: As a fluorescent probe to study lipid interactions and membrane dynamics.
Biology: To investigate the behavior of lipids in cellular membranes and to track lipid transport and metabolism.
Medicine: In the development of diagnostic tools and therapeutic agents, particularly in the study of lipid-related diseases.
Industry: Used in the formulation of fluorescent markers and sensors for various applications.
Wirkmechanismus
The mechanism of action of NBD, Cholesteryllinoleate involves its integration into lipid membranes due to the hydrophobic nature of the cholesteryl linoleate moiety. The NBD group, being fluorescent, allows for the visualization and tracking of the lipid within the membrane. This compound interacts with various lipid-binding proteins and can be used to study the dynamics of lipid-protein interactions and membrane organization.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
NBD-Phosphatidylcholine: Another NBD-labeled lipid used for similar applications in membrane studies.
NBD-Sphingomyelin: Used to study sphingolipid dynamics within cellular membranes.
NBD-Cholesterol: A fluorescent cholesterol analog used to investigate cholesterol transport and metabolism.
Uniqueness
NBD, Cholesteryllinoleate is unique due to its combination of a polyunsaturated fatty acid (linoleate) and a fluorescent group, making it particularly useful for studying oxidative processes in membranes. Its ability to integrate into lipid bilayers and its fluorescent properties provide a versatile tool for a wide range of biochemical and biophysical studies.
Eigenschaften
CAS-Nummer |
78949-96-9 |
|---|---|
Molekularformel |
C46H68N4O5 |
Molekulargewicht |
757.06 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




